![molecular formula C6H10N2O B12950780 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent the decomposition of the reducing agents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions often involve the use of solvents to dissolve the reactants and control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
7-Methyl-2,6-diazaspiro[3.4]oct-6-ene: This compound lacks the oxygen atom in the ring system, resulting in different chemical properties.
Uniqueness
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is unique due to the presence of both oxygen and nitrogen atoms within its ring system, as well as the methyl group at the 7-position
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H10N2O/c1-5-2-6(9-8-5)3-7-4-6/h7H,2-4H2,1H3 |
Clave InChI |
FMEUZPQPPHFEQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


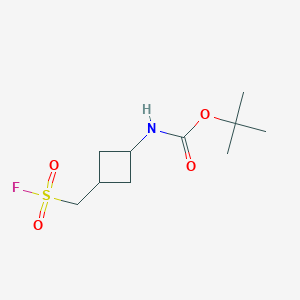



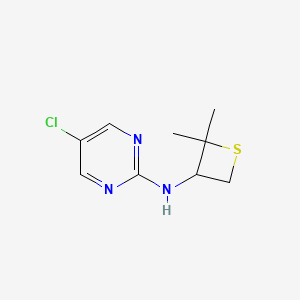
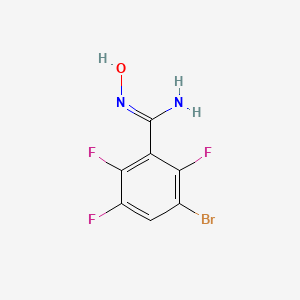
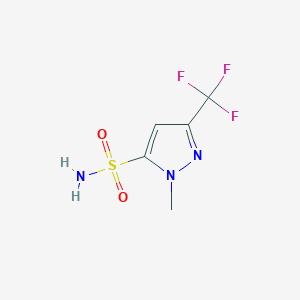

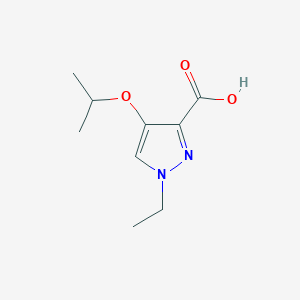
![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)



![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
